molecular formula C9H7ClOS B12935391 6-Chloro-7-methoxy-1-benzothiophene

6-Chloro-7-methoxy-1-benzothiophene

Cat. No.: B12935391
M. Wt: 198.67 g/mol
InChI Key: GWDXVOPMTSTDOM-UHFFFAOYSA-N
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Description

6-Chloro-7-methoxy-1-benzothiophene is a heterocyclic compound that belongs to the benzothiophene family. Benzothiophenes are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a chlorine atom at the 6th position and a methoxy group at the 7th position on the benzothiophene ring imparts unique chemical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-7-methoxy-1-benzothiophene can be achieved through various synthetic routes. One common method involves the reaction of 6-chloro-2-hydroxybenzaldehyde with methoxyacetic acid in the presence of a dehydrating agent such as polyphosphoric acid. The reaction mixture is heated to induce cyclization, forming the benzothiophene ring.

Another method involves the use of 6-chloro-2-methoxyphenylacetic acid as a starting material. This compound undergoes cyclization in the presence of a strong acid catalyst, such as sulfuric acid, to yield this compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of starting materials, catalysts, and reaction conditions is crucial to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-7-methoxy-1-benzothiophene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The chlorine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced benzothiophene derivatives.

    Substitution: Substituted benzothiophene derivatives with various functional groups.

Scientific Research Applications

6-Chloro-7-methoxy-1-benzothiophene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Chloro-7-methoxy-1-benzothiophene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-7-methoxy-1-benzofuran
  • 6-Chloro-7-methoxy-1-indole
  • 6-Chloro-7-methoxy-1-benzimidazole

Uniqueness

6-Chloro-7-methoxy-1-benzothiophene is unique due to the presence of both a chlorine atom and a methoxy group on the benzothiophene ring. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H7ClOS

Molecular Weight

198.67 g/mol

IUPAC Name

6-chloro-7-methoxy-1-benzothiophene

InChI

InChI=1S/C9H7ClOS/c1-11-8-7(10)3-2-6-4-5-12-9(6)8/h2-5H,1H3

InChI Key

GWDXVOPMTSTDOM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC2=C1SC=C2)Cl

Origin of Product

United States

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